molecular formula C8H13O4- B12359251 Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester

Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester

Cat. No.: B12359251
M. Wt: 173.19 g/mol
InChI Key: HIAMVOUYSXARIQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester can be synthesized through esterification reactions involving propanedioic acid and ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release propanedioic acid, which can then participate in metabolic pathways. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester is unique due to its specific ester functional group and the presence of the 2-(1-methylethyl) substituent. This structural feature imparts distinct chemical properties and reactivity compared to other similar esters .

Properties

Molecular Formula

C8H13O4-

Molecular Weight

173.19 g/mol

IUPAC Name

2-ethoxycarbonyl-3-methylbutanoate

InChI

InChI=1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/p-1

InChI Key

HIAMVOUYSXARIQ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C(C)C)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.